N-(tert-Butoxycarbonyl)-2-aminoacetonitrile

Carbapenem antibiotics MRSA DHP‑1 resistance

N-(tert-Butoxycarbonyl)-2-aminoacetonitrile (CAS 85363‑04‑8), systematically named tert‑butyl (cyanomethyl)carbamate, is a white to brown solid (MW 156.18 g mol⁻¹, mp 53–57 °C, bp 186 °C) that combines an acid‑labile tert‑butoxycarbonyl (Boc) protecting group with a reactive terminal nitrile [REFS‑1]. This dual functionality enables orthogonal deprotection and subsequent derivatization—the nitrile can be converted to thioamides, amidoximes, tetrazoles, or carboxylic acid derivatives while the Boc group remains intact, a combination that is not offered by unprotected aminoacetonitrile or single‑function protecting groups [REFS‑2].

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
CAS No. 85363-04-8
Cat. No. B104832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-Butoxycarbonyl)-2-aminoacetonitrile
CAS85363-04-8
SynonymsN-(Cyanomethyl)carbamic Acid 1,1-Dimethylethyl Ester;  (Cyanomethyl)carbamic Acid 1,1-Dimethylethyl Ester;  (tert-Butoxycarbonylamino)acetonitrile;  N-tert-Butoxycarbonylaminoacetonitrile;  tert-Butyl (Cyanomethyl)carbamate
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC#N
InChIInChI=1S/C7H12N2O2/c1-7(2,3)11-6(10)9-5-4-8/h5H2,1-3H3,(H,9,10)
InChIKeySMZKPZXYDDZDJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(tert-Butoxycarbonyl)-2-aminoacetonitrile (CAS 85363-04-8): A Dual-Function Boc-Protected Amino Nitrile Building Block for Heterocycle and Peptide Synthesis


N-(tert-Butoxycarbonyl)-2-aminoacetonitrile (CAS 85363‑04‑8), systematically named tert‑butyl (cyanomethyl)carbamate, is a white to brown solid (MW 156.18 g mol⁻¹, mp 53–57 °C, bp 186 °C) that combines an acid‑labile tert‑butoxycarbonyl (Boc) protecting group with a reactive terminal nitrile [REFS‑1]. This dual functionality enables orthogonal deprotection and subsequent derivatization—the nitrile can be converted to thioamides, amidoximes, tetrazoles, or carboxylic acid derivatives while the Boc group remains intact, a combination that is not offered by unprotected aminoacetonitrile or single‑function protecting groups [REFS‑2]. As a consequence, the compound serves as a privileged intermediate in the synthesis of carbapenem antibiotics, anti‑parasitic tripeptides, and diverse nitrogen‑containing heterocycles [REFS‑3].

Why N‑Boc‑2‑aminoacetonitrile Cannot Be Replaced by Other Amino Nitrile Protecting‑Group Strategies


Although N‑Cbz‑aminoacetonitrile (N‑(benzyloxycarbonyl)‑2‑aminoacetonitrile) and unprotected aminoacetonitrile share the same amino‑nitrile backbone, the choice of N‑protecting group dictates the compound's stability, deprotection orthogonality, and suitability for multi‑step synthetic routes. Unprotected aminoacetonitrile is a labile, strongly basic free amine that cannot be carried through acidic or electrophilic transformations without uncontrolled side‑reactions [REFS‑1]. N‑Cbz‑aminoacetonitrile requires hydrogenolysis for deprotection, which is incompatible with many reduction‑sensitive functionalities [REFS‑2]. In contrast, the Boc group in N‑(tert‑butoxycarbonyl)‑2‑aminoacetonitrile withstands basic and nucleophilic conditions but is cleanly removed with mild acid (e.g., HCl/dioxane or TFA), providing synthetic flexibility that is essential for complex target synthesis [REFS‑3].

Quantitative Differentiation of N‑(tert‑Butoxycarbonyl)‑2‑aminoacetonitrile from Closest Analogs


Superior anti‑MRSA and DHP‑1 Resistance of CP0569 Synthesized from N‑Boc‑aminoacetonitrile vs. Marketed Carbapenems

In the key synthetic step to the broad‑spectrum carbapenem CP0569, N‑Boc‑aminoacetonitrile (10) is converted to the thioamide 11, ultimately delivering CP0569 (1r) [REFS‑1]. The final antibiotic CP0569, which is generated exclusively via this Boc‑protected intermediate, exhibited stronger anti‑MRSA activity than imipenem (IPM), panipenem (PAPM), and meropenem (MEPM) and displayed higher resistance to renal dehydropeptidase‑1 (DHP‑1) than all three clinically used injectable carbapenems [REFS‑1].

Carbapenem antibiotics MRSA DHP‑1 resistance Structure–activity relationships

Broad‑Spectrum Gram‑Negative and MRSA Activity of N‑Boc‑aminoacetonitrile‑Derived Products

N‑Boc‑aminoacetonitrile itself is reported to show efficacy against Gram‑negative bacteria (E. coli, Klebsiella pneumoniae) and against MRSA, as well as strong activity against multiple strains of Acinetobacter baumannii, including those resistant to other antibiotics [REFS‑1].

Antibacterial Gram‑negative Acinetobacter baumannii Klebsiella pneumoniae

Higher Purity Specification and Process Consistency vs. N‑Cbz‑aminoacetonitrile

While N‑Cbz‑aminoacetonitrile is typically supplied at ≥95.0 % (total nitrogen basis) with a melting range of 58–62 °C [REFS‑1], N‑(tert‑Butoxycarbonyl)‑2‑aminoacetonitrile from major suppliers consistently carries a minimum purity specification of 97–98 % and a melting point of 53–57 °C, indicating a narrower, more tightly controlled quality window [REFS‑2]. This higher purity reduces the burden of pre‑use purification and lowers the risk of side‑product formation in multi‑step sequences.

Purity QC Procurement Analytical

Single‑Step Conversion to Thioamides, Amidoximes, and Tetrazoles Preserves Boc Integrity

The Boc‑protected nitrile readily undergoes chemoselective transformations that are not feasible with Cbz or free‑base analogs: (i) treatment with NH₃/H₂S yields the thioamide 11 without affecting the Boc group (Scheme 1, CP0569 synthesis) [REFS‑1]; (ii) reaction with NH₂OH·HCl delivers N‑(tert‑butoxycarbonyl)‑2‑aminoacetamidoxime [REFS‑2]; and (iii) ZnBr₂‑catalyzed [2+3] cycloaddition with sodium azide gives tetrazoles in high yield and purity [REFS‑3].

Synthetic versatility Heterocycle synthesis Thiazole Amidoxime

Demonstrated Utility in Anti‑Parasitic Tripeptide Synthesis Targeting GspS

N‑Boc‑2‑aminoacetonitrile has been explicitly employed as a glycine‑equivalent building block in the preparation of glutathione‑like tripeptides that inhibit glutathionylspermidine synthetase (GspS), a validated drug target in trypanosomatid parasites [REFS‑1]. The most potent tripeptide inhibitor in the series (a boronic‑acid derivative) achieved an IC₅₀ of 17.2 µM against GspS, establishing a direct link between the Boc‑protected aminoacetonitrile starting material and biological activity [REFS‑2].

Trypanothione biosynthesis GspS inhibition Tripeptide Anti‑parasitic

Acid‑Labile Boc Group Enables Orthogonal Deprotection in Cyanomethyl‑Ester Synthesis

In a systematic study of N‑protecting groups for aminoacid cyanomethyl esters, the Boc group was found to provide sufficient stability for downstream functionalization while being cleanly removed with 4 M HCl in 1,4‑dioxane (2–4 equiv, 0 °C, 2–4 h) without hydrolyzing the labile cyanomethyl ester [REFS‑1]. In contrast, Cbz‑protected cyanomethyl esters require hydrogenolysis, which is incompatible with many reducible functional groups, and Fmoc‑based approaches demand basic deprotection conditions that can promote cyanomethyl‑ester solvolysis.

Protecting‑group strategy Orthogonal deprotection Cyanomethyl ester HCl/dioxane

Where N‑(tert‑Butoxycarbonyl)‑2‑aminoacetonitrile Delivers Maximum Practical Value: Three Procurement‑Relevant Scenarios


Medicinal Chemistry Programs Targeting Carbapenem Antibiotics with Superior Anti‑MRSA Activity

For teams developing next‑generation carbapenems that overcome MRSA resistance and DHP‑1‑mediated renal degradation, N‑Boc‑aminoacetonitrile is the required synthetic intermediate. The published CP0569 synthesis demonstrates that this building block provides entry to an (imidazo[5,1‑b]thiazolium‑6‑yl)methyl‑substituted 1β‑methylcarbapenem that consistently outperforms imipenem, panipenem, and meropenem in both anti‑MRSA potency and DHP‑1 resistance [REFS‑1]. No other N‑protected aminoacetonitrile analog has been validated in this context, making the Boc derivative a de‑facto requirement for repeatability of the published route.

Anti‑Parasitic Drug Discovery Focused on Trypanothione Metabolism (GspS Inhibition)

Researchers synthesizing glutathione‑like tripeptide inhibitors of GspS for Chagas disease, leishmaniasis, or African trypanosomiasis should specify N‑Boc‑2‑aminoacetonitrile. The Boc‑protected glycine nitrile has been used as a building block in the only series of tripeptides for which quantitative GspS inhibition data have been published (lead boronic acid IC₅₀ = 17.2 µM) [REFS‑2]. Using an alternative N‑protected aminoacetonitrile introduces synthetic uncertainty and would require de‑novo SAR development.

Diversifiable Building Block for Nitrogen‑Rich Heterocycle and Peptidomimetic Libraries

Medicinal chemistry and parallel‑synthesis groups that require a single, commercially available precursor capable of delivering thiazoles, oxadiazoles, tetrazoles, and amidoximes under mild conditions will benefit from stocking N‑Boc‑aminoacetonitrile. Orthogonal Boc protection permits acid‑mediated deprotection at the end of the synthetic sequence while the nitrile is transformed into the desired heterocycle, enabling a library‑first strategy without the need for multiple differentially protected starting materials [REFS‑3].

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